Cas no 7682-49-7 (Monoethyl (Benzyloxycarbonylamino)malonate)

Monoethyl (Benzyloxycarbonylamino)malonate Chemical and Physical Properties
Names and Identifiers
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- Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester
- 3-ethoxy-3-oxo-2-(phenylmethoxycarbonylamino)propanoate
- Monoethyl (Benzyloxycarbonylamino)malonate
- ({[(1-Carboxylato-2-ethoxy-2-oxoethyl)carbamoyl]oxy}methyl)benzene
- DTXSID80824347
- 7682-49-7
- AKOS030255073
-
- Inchi: InChI=1S/C13H15NO6/c1-2-19-12(17)10(11(15)16)14-13(18)20-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,18)(H,15,16)/p-1
- InChI Key: FIRCAPNAXXIWRP-UHFFFAOYSA-M
- SMILES: CCOC(=O)C(C(=O)[O-])NC(=O)OCC1=CC=CC=C1
Computed Properties
- Exact Mass: 280.08212
- Monoisotopic Mass: 280.08211217g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 105Ų
Experimental Properties
- PSA: 104.76
Monoethyl (Benzyloxycarbonylamino)malonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M542505-100mg |
Monoethyl (Benzyloxycarbonylamino)malonate |
7682-49-7 | 100mg |
$133.00 | 2023-05-17 | ||
TRC | M542505-250mg |
Monoethyl (Benzyloxycarbonylamino)malonate |
7682-49-7 | 250mg |
$287.00 | 2023-05-17 | ||
TRC | M542505-1g |
Monoethyl (Benzyloxycarbonylamino)malonate |
7682-49-7 | 1g |
$ 765.00 | 2022-06-03 | ||
TRC | M542505-1000mg |
Monoethyl (Benzyloxycarbonylamino)malonate |
7682-49-7 | 1g |
$925.00 | 2023-05-17 | ||
TRC | M542505-500mg |
Monoethyl (Benzyloxycarbonylamino)malonate |
7682-49-7 | 500mg |
$523.00 | 2023-05-17 |
Monoethyl (Benzyloxycarbonylamino)malonate Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on Monoethyl (Benzyloxycarbonylamino)malonate
Introduction to Monoethyl (Benzyloxycarbonylamino)malonate (CAS No. 7682-49-7)
Monoethyl (Benzyloxycarbonylamino)malonate, a compound with the chemical formula C₁₁H₁₃NO₅ and CAS number 7682-49-7, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound is widely recognized for its utility in the preparation of various pharmacologically active molecules, particularly in the development of novel therapeutic agents.
The structure of Monoethyl (Benzyloxycarbonylamino)malonate consists of a malonic acid derivative substituted with a benzyloxycarbonyl group and an amino group. This unique configuration makes it a valuable building block for the synthesis of complex molecules, including peptides and heterocyclic compounds. The benzyloxycarbonyl (Boc) group is particularly notable for its role as a protecting group in peptide chemistry, ensuring selective modification and subsequent deprotection steps without unwanted side reactions.
In recent years, there has been growing interest in the applications of Monoethyl (Benzyloxycarbonylamino)malonate in medicinal chemistry. One of the most compelling areas of research involves its use in the synthesis of protease inhibitors, which are crucial for treating a variety of diseases, including HIV and cancer. The malonic acid moiety provides a reactive site for further functionalization, allowing chemists to design molecules with specific binding affinities to target enzymes.
Recent studies have demonstrated the effectiveness of Monoethyl (Benzyloxycarbonylamino)malonate in the development of novel antibiotics. Researchers have leveraged its structural features to create derivatives that exhibit potent activity against resistant bacterial strains. These findings highlight the compound's potential as a scaffold for drug discovery, particularly in addressing the growing crisis of antibiotic resistance.
The pharmaceutical industry has also explored the use of Monoethyl (Benzyloxycarbonylamino)malonate in the synthesis of non-peptide drugs. Its versatility allows for the creation of diverse molecular architectures, enabling the development of treatments for neurological disorders, cardiovascular diseases, and inflammatory conditions. The compound's ability to undergo various chemical transformations makes it an indispensable tool for medicinal chemists seeking to optimize drug candidates.
From a synthetic chemistry perspective, Monoethyl (Benzyloxycarbonylamino)malonate offers several advantages over other intermediates. Its stability under a wide range of reaction conditions makes it suitable for both small-scale laboratory experiments and large-scale industrial processes. Additionally, its compatibility with various functional groups ensures that it can be integrated into complex synthetic pathways without compromising yield or purity.
The role of computational chemistry in understanding the reactivity and properties of Monoethyl (Benzyloxycarbonylamino)malonate cannot be overstated. Advanced computational methods have enabled researchers to predict reaction outcomes with high accuracy, reducing the need for empirical testing. This approach not only accelerates drug discovery but also minimizes waste by optimizing reaction conditions before experimental validation.
In conclusion, Monoethyl (Benzyloxycarbonylamino)malonate (CAS No. 7682-49-7) is a versatile and indispensable compound in modern pharmaceutical research. Its structural features and reactivity make it an ideal candidate for synthesizing a wide range of bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further.
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